(S)-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
(S)-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a bromopyridine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, is synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation Reaction: The bromopyridine intermediate is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the methyl group.
Piperazine Ring Formation: The alkylated bromopyridine is reacted with a piperazine derivative under basic conditions to form the piperazine ring.
Esterification: The final step involves esterification of the piperazine derivative with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the piperazine ring or the pyridine moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the piperazine or pyridine rings.
Reduction: Reduced forms of the piperazine or pyridine rings.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
(S)-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites on enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine Derivatives: Compounds like 5-bromopyridine-2-carboxylic acid and 5-bromopyridine-3-carboxylic acid share structural similarities.
Piperazine Derivatives: Compounds such as 1-(2-methylpiperazin-1-yl)ethanone and 1-(4-methylpiperazin-1-yl)propan-2-one.
Uniqueness
(S)-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, while the bromopyridine moiety provides a site for further functionalization.
Properties
IUPAC Name |
tert-butyl (2S)-4-[(5-bromopyridin-2-yl)methyl]-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-12-10-19(11-14-6-5-13(17)9-18-14)7-8-20(12)15(21)22-16(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWDDUJYWDMRRR-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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